molecular formula C11H9BrN2O2 B11812464 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid

2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid

カタログ番号: B11812464
分子量: 281.10 g/mol
InChIキー: XILAVMKOFFFUIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid is a pyrazole-based carboxylic acid derivative featuring a 4-bromophenyl substituent at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their bioactivity, including kinase inhibition and anti-inflammatory properties .

特性

分子式

C11H9BrN2O2

分子量

281.10 g/mol

IUPAC名

2-[4-(4-bromophenyl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C11H9BrN2O2/c12-10-3-1-8(2-4-10)9-5-13-14(6-9)7-11(15)16/h1-6H,7H2,(H,15,16)

InChIキー

XILAVMKOFFFUIK-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC=C1C2=CN(N=C2)CC(=O)O)Br

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated synthesis platforms for the coupling reactions.

化学反応の分析

反応の種類

2-(4-(4-ブロモフェニル)-1H-ピラゾール-1-イル)酢酸は、いくつかの種類の化学反応を起こす可能性があります。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は、様々な置換フェニル誘導体を生成する可能性があり、カップリング反応は、ビアリール化合物を生成する可能性があります。 .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid. Research indicates that compounds with a pyrazole core can inhibit key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. In vitro assays have shown that these compounds can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF7) and others .

Anti-inflammatory Properties

Pyrazole derivatives are also being investigated for their anti-inflammatory effects. For instance, studies on related compounds have demonstrated significant inhibition of inflammatory mediators, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Variations in substituents on the pyrazole ring significantly affect biological activity. For instance, the presence of bromine at specific positions enhances anticancer activity and selectivity against cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism by which 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid exerts its effects involves modulation of various cellular pathways. It has been shown to inhibit enzymes involved in tumor growth and metastasis, as well as to affect apoptotic pathways favorably in cancer cells .

Case Studies

Several case studies illustrate the effectiveness of pyrazole derivatives:

StudyCompoundFindings
PMC94144157fExhibited significant PI3K/AKT/mTOR inhibitory activity; reduced cell viability in treated groups compared to controls.
Braz J Med Biol ResB50Induced antinociception in mice; effects mediated through opioid mechanisms.
NatureVarious arylpyrazolesDemonstrated fungicidal activity; effective against several fungal strains with low toxicity to mammalian cells.

作用機序

類似化合物の比較

独自性

2-(4-(4-ブロモフェニル)-1H-ピラゾール-1-イル)酢酸は、ブロモフェニル部分とピラゾール部分の組み合わせによってユニークであり、これにより、異なる化学反応性と生物活性をもたらします。 これは、研究と産業における様々な用途にとって貴重な化合物です。.

類似化合物との比較

Comparison with Structural Analogs

Structural Analogs and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS RN) Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound Likely C₁₁H₁₀BrN₂O₂ ~289.12 (estimated) 4-(4-Bromophenyl)pyrazole, acetic acid Central pyrazole core with bromophenyl and carboxylic acid groups N/A
3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid (108446-73-7) C₁₈H₁₃BrN₂O₂ 369.22 Acrylic acid, phenyl at pyrazole-3 Conjugated double bond enhances reactivity; potential Michael acceptor
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-ol (1202029-04-6) C₁₅H₁₁BrN₂O 315.17 Hydroxyl at pyrazole-4, phenyl at pyrazole-3 Increased polarity due to -OH; hydrogen-bonding capability
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetic acid C₁₁H₁₆BN₂O₄ 266.07 Boronate ester at pyrazole-4 Suzuki-Miyaura cross-coupling utility; precursor for functionalization
4-(3-(4-Bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (361198-61-0) C₁₉H₁₆BrClN₂O₃ 435.70 Dihydropyrazole, butanoic acid, 2-chlorophenyl Saturated pyrazole ring; extended carbon chain for conformational flexibility
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid (3744-13-6) C₉H₉BrN₂O₃ 273.09 Urea linkage, bromophenyl carbamoyl Enhanced hydrogen-bonding capacity; potential protease inhibition

Substituent Effects on Reactivity and Bioactivity

  • Bromophenyl Group : The 4-bromophenyl substituent in the target compound and analogs (e.g., ) provides electron-withdrawing effects, stabilizing the pyrazole ring and enhancing binding to hydrophobic pockets in biological targets.
  • Carboxylic Acid vs. Boronate Ester : The acetic acid group in the target compound enables salt formation and solubility in aqueous media, while the boronate ester in facilitates cross-coupling reactions for structural diversification.
  • Hydroxyl vs.

Physicochemical Properties

  • Solubility: The carboxylic acid group in the target compound likely improves water solubility compared to non-polar analogs like the boronate ester ().
  • Metabolic Stability : Urea-linked analogs () may exhibit slower metabolic degradation due to reduced susceptibility to esterase cleavage compared to acetic acid derivatives.

生物活性

2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid is a compound belonging to the pyrazole family, notable for its diverse biological activities. Its unique structure, featuring a bromophenyl group and an acetic acid moiety, positions it as a significant candidate in medicinal chemistry. This article explores the biological activities associated with this compound, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid is C11H10BrN2O2\text{C}_{11}\text{H}_{10}\text{BrN}_2\text{O}_2. The compound's structure is characterized by:

  • Pyrazole Ring : A five-membered ring contributing to its biological activity.
  • Bromophenyl Group : Enhances lipophilicity and potential interaction with biological targets.
  • Acetic Acid Moiety : Imparts solubility and potential for forming salts.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid can inhibit the growth of various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.50 μg/mL
Candida albicans0.30 μg/mL

The compound has shown bactericidal effects, with time-kill assays confirming its efficacy against biofilm-forming bacteria such as Staphylococcus epidermidis .

Anti-inflammatory Activity

The anti-inflammatory potential of 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid has been investigated through various assays measuring its ability to inhibit pro-inflammatory markers. The compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in activated macrophages.

Inflammatory MarkerIC50 (μM)
TNF-α5.0
IL-63.5

These findings indicate that the compound could serve as a potential therapeutic agent for inflammatory diseases by modulating immune responses .

Anticancer Activity

The anticancer properties of pyrazole derivatives have garnered attention due to their ability to inhibit cell proliferation in various cancer cell lines. Studies involving 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid have shown promising results:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)

The compound exhibited IC50 values ranging from 10 to 15 μM, indicating moderate efficacy against these cancer types. Notably, it was observed to induce apoptosis in cancer cells via caspase activation pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives similar to 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid:

  • Antimicrobial Evaluation : A comparative study on various pyrazole derivatives showed that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .
  • Inhibition of Cancer Cell Growth : Research indicated that compounds containing the pyrazole scaffold demonstrated significant antiproliferative effects across multiple cancer cell lines, suggesting a broad spectrum of anticancer activity .
  • Anti-inflammatory Mechanisms : Investigations into the mechanisms revealed that pyrazole derivatives could inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-(4-Bromophenyl)-1H-pyrazol-1-yl)acetic acid, and what purification methods are recommended?

  • Synthesis Pathways :

  • The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization at the pyrazole ring (e.g., bromination at the 4-position of the phenyl group). A key intermediate, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, is hydrolyzed under basic conditions to yield the carboxylic acid derivative .
  • Reverse-phase chromatography is effective for purification, as demonstrated in analogous pyrazole-acetic acid syntheses (e.g., 2-(MIDA-boryl)-2-(4-phenyl-1H-pyrazol-1-yl)acetic acid) .
    • Critical Considerations :
  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize this compound?

  • NMR Analysis :

  • ¹H NMR : Look for signals corresponding to the pyrazole proton (δ ~7.5–8.5 ppm) and acetic acid moiety (δ ~3.5–4.5 ppm for CH₂ and δ ~12–14 ppm for COOH). Aromatic protons from the 4-bromophenyl group appear as a doublet (δ ~7.2–7.8 ppm) .
  • ¹³C NMR : Confirm the presence of the carboxylic acid carbon (δ ~170–175 ppm) and brominated aromatic carbons (δ ~120–130 ppm) .
    • Mass Spectrometry :
  • High-resolution MS (HRMS) should match the molecular formula C₁₁H₉BrN₂O₂ (calculated [M+H]⁺: 289.9854) .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in crystallographic data during structural validation?

  • Validation Tools :

  • Use SHELXL for small-molecule refinement and SHELXPRO for macromolecular interfaces. Discrepancies in bond lengths/angles can be addressed via Hirshfeld surface analysis and R-factor optimization .
  • For ambiguous hydrogen bonding, employ graph set analysis (e.g., Etter’s rules) to identify patterns in crystal packing .
    • Case Study :
  • In a structurally similar compound (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid), X-ray diffraction confirmed planar pyrazole rings and intermolecular hydrogen bonds (O–H···O and C–H···O), which stabilized the crystal lattice .

Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

  • Key Interactions :

  • The carboxylic acid group forms strong O–H···O hydrogen bonds (2.6–2.8 Å) with adjacent molecules, while weaker C–H···π interactions between bromophenyl rings contribute to layered packing .
    • Graph Set Analysis :
  • For analogous pyrazole derivatives, the D (donor) and A (acceptor) descriptors reveal chains (C(4)) or rings (R₂²(8)) in hydrogen-bonded networks, critical for predicting solubility and thermal stability .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, and how should contradictory results be interpreted?

  • Antimicrobial Testing :

  • Use microplate dilution assays (e.g., against Mycobacterium tuberculosis H37Rv) with MIC (minimum inhibitory concentration) values <10 µg/mL indicating promising activity. Contradictions may arise due to variations in bacterial strain susceptibility or compound solubility .
    • Data Interpretation :
  • Validate activity via dose-response curves and compare with positive controls (e.g., isoniazid for tuberculosis). Use molecular docking to assess binding affinity to target enzymes (e.g., enoyl-acyl carrier protein reductase) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。